molecular formula C22H24N2O4S B2880793 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448064-38-7

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2880793
CAS No.: 1448064-38-7
M. Wt: 412.5
InChI Key: JIHVGVRMYVAHJJ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features an indole core, a piperidine ring, and a methoxyphenyl sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the indole derivative with the sulfonylated piperidine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with specific receptors or enzymes are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring and sulfonyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
  • 2-(1H-indol-3-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(1H-indol-3-yl)-1-(4-(ethylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxy group on the phenyl ring. This modification can influence the compound’s electronic properties, reactivity, and biological activity, potentially enhancing its effectiveness in certain applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-28-17-6-8-18(9-7-17)29(26,27)19-10-12-24(13-11-19)22(25)14-16-15-23-21-5-3-2-4-20(16)21/h2-9,15,19,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHVGVRMYVAHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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